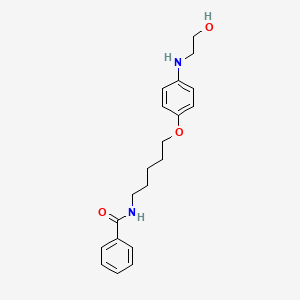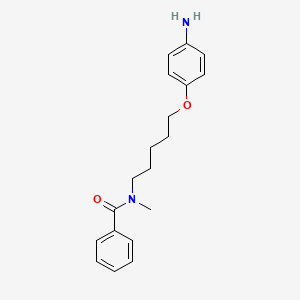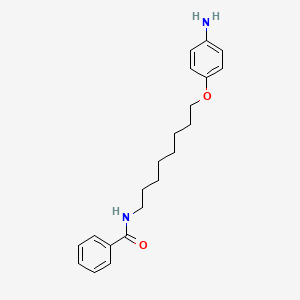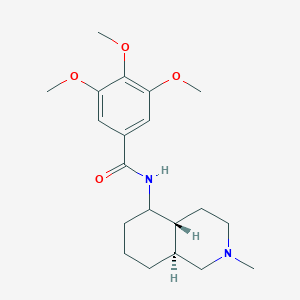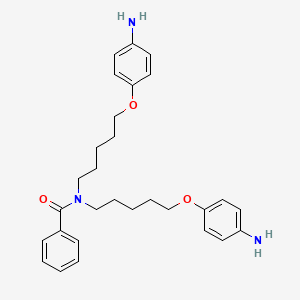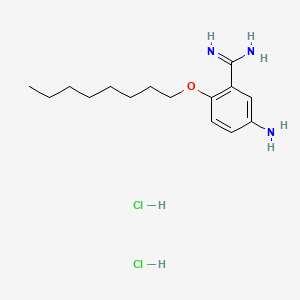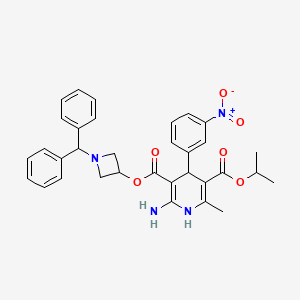
阿塞尔尼地平
描述
Azelnidipine is a dihydropyridine calcium channel blocker . It is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .
Synthesis Analysis
Azelnidipine is synthesized from benzhydrylamine and epichlorohydrin, which are mixed without adding solvent to give azetidinol . DCC coupling between cyanoacetic acid and azetidinol in hot THF gives the ester .Molecular Structure Analysis
Azelnidipine has a molecular formula of C33H34N4O6 . Its molecular weight is 582.66 . The crystal phases of Azelnidipine, including two polymorphic and a pseudopolymorphic crystal forms, were identified using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), IR-, Raman-, THz-, and ss-NMR-spectroscopy .Chemical Reactions Analysis
Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product .Physical And Chemical Properties Analysis
Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .科学研究应用
- 阿塞尔尼地平在中国、日本和印度被批准用于管理高血压。 一些研究表明,其降压效果与氨氯地平相当,而另一些研究发现其更有效 .
- 一项荟萃分析评估了 11 项随机对照临床试验,发现阿塞尔尼地平与氨氯地平之间在收缩压 (SBP) 和舒张压 (DBP) 降低方面没有显著差异。 然而,阿塞尔尼地平与氨氯地平相比,显着降低了心率 .
- 阿塞尔尼地平一直在研究其对糖尿病肾病的影响。 虽然还需要更多的研究,但它在减少尿白蛋白排泄和防止肾脏损伤方面显示出希望 .
- PAD 患者由于动脉狭窄,经常出现肢体血流减少。 阿塞尔尼地平的血管扩张特性可能通过改善血流和减轻跛行等症状,使这些患者受益 .
降压作用
心率控制
肾脏保护
内皮功能改善
脑血流增强
周围动脉疾病 (PAD)
安全性及耐受性
作用机制
Target of Action
Azelnidipine, a dihydropyridine calcium channel blocker , primarily targets the L-type calcium channels located in the smooth muscles of vascular walls . These channels play a crucial role in regulating the contraction of vascular smooth muscle, which in turn influences blood pressure .
Mode of Action
Azelnidipine exerts its therapeutic effect by inhibiting the trans-membrane influx of calcium ions through these voltage-dependent L-type calcium channels . Normally, the influx of calcium ions induces smooth muscle contraction, contributing to hypertension.
Biochemical Pathways
The primary biochemical pathway affected by Azelnidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Azelnidipine disrupts the normal calcium ion flux across the cell membrane. This disruption leads to a decrease in intracellular calcium levels, which in turn results in the relaxation of vascular smooth muscle and a decrease in peripheral resistance .
Pharmacokinetics
Like most members of its class, Azelnidipine primarily undergoes first-pass hepatic metabolism. It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . This metabolic process can interact with other drugs or compounds that are substrates for this enzyme, potentially affecting the bioavailability of Azelnidipine .
Result of Action
The primary molecular effect of Azelnidipine is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to muscle relaxation and a decrease in blood pressure . On a cellular level, Azelnidipine has been shown to reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . It also has cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has been found to prevent insulin resistance .
Action Environment
For instance, substances that induce or inhibit CYP3A4 could affect the metabolism and consequently the effectiveness of Azelnidipine .
安全和危害
未来方向
Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of Azelnidipine as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .
属性
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
123524-52-7 | |
| Record name | Azelnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





